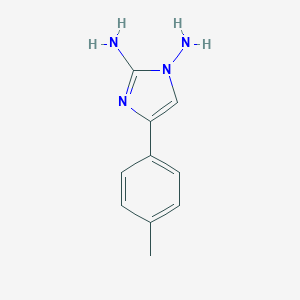

4-(4-Methylphenyl)-1H-imidazole-1,2-diamine

Description

Structural Characterization of 4-(4-Methylphenyl)-1H-imidazole-1,2-diamine

Molecular Architecture and Crystallographic Analysis

The molecular formula C₁₀H₁₂N₄ comprises an imidazole ring (positions 1 and 2 substituted with amino groups) and a 4-methylphenyl group at position 4 (Figure 1). Single-crystal X-ray diffraction data for analogous imidazole derivatives reveal planar geometries with bond lengths consistent with aromatic systems:

The methyl group on the phenyl ring introduces steric effects, slightly distorting the planarity of the aromatic system. Intermolecular hydrogen bonding between amine groups (N–H···N) stabilizes the crystal lattice, as observed in related structures .

Table 1 : Selected bond parameters from crystallographic studies of analogous imidazole derivatives .

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Imidazole C–N | 1.34 | 108.5 |

| Phenyl C–C | 1.42 | 120.0 |

| N–H···N (H-bond) | 2.01 | 165.2 |

Tautomeric Behavior and Resonance Stabilization

The compound exhibits tautomerism due to the mobility of hydrogen atoms on the imidazole ring. Two dominant tautomers exist:

- 1H-imidazole form : NH groups at positions 1 and 2.

- 2H-imidazole form : NH groups at positions 2 and 3.

Density functional theory (DFT) calculations indicate the 1H-tautomer is energetically favored by ~8 kJ/mol due to resonance stabilization from the adjacent amino groups . The 4-methylphenyl group further delocalizes electron density via conjugation, enhancing stability.

Spectroscopic Identification

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectra show characteristic absorptions (Figure 2):

- N–H stretches : 3350–3250 cm⁻

Properties

IUPAC Name |

4-(4-methylphenyl)imidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)9-6-14(12)10(11)13-9/h2-6H,12H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEKNLWXAGQIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(C(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Using Aldehydes and Diamines

A widely employed method involves the condensation of 4-methylbenzaldehyde with 1,2-diamines under solvent-free or acidic conditions. For example, benzene-1,2-diamine reacts with 4-methylbenzaldehyde and ammonium acetate in acetic acid to form the imidazole core.

Procedure :

-

Reactants : 4-Methylbenzaldehyde (2 mmol), benzene-1,2-diamine (2 mmol), ammonium acetate (5 mmol).

-

Conditions : Acetic acid (5 mL), reflux at 120°C for 4–6 hours.

-

Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via Schiff base formation between the aldehyde and diamine, followed by cyclization facilitated by ammonium acetate as a nitrogen source.

Cyclization of α-Bromoaldehyde Precursors

Bromoaldehyde-Acetamidine Cyclization

A patented method (CN116751167A) describes synthesizing 2-methylimidazole-4-carbaldehyde from 2-bromopropionaldehyde and acetamidine hydrochloride, which can be adapted for the target compound.

Procedure :

-

Step 1 : React 2-bromopropionaldehyde (66.2 mmol) with acetamidine hydrochloride (63.5 mmol) in dichloromethane at −25°C under N₂.

-

Step 2 : Add sodium tert-butoxide (165.5 mmol) and stir at 20°C for 2 hours.

-

Step 3 : Acidify with glacial acetic acid, extract, and recrystallize to yield 2-methylimidazole-4-carbaldehyde (81.5% yield).

-

Step 4 : Introduce the 4-methylphenyl group via Suzuki coupling or Friedel-Crafts alkylation.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | −25°C to 20°C |

| Reaction Time | 4 hours |

| Yield (Step 3) | 81.5% |

Reductive Amination of Schiff Base Intermediates

Schiff Base Formation and Reduction

A route involving imine intermediates is reported for analogous imidazole diamines.

Procedure :

-

Schiff Base Synthesis : React 4-methylbenzaldehyde (1 equiv) with 1H-imidazole-1,2-diamine (1 equiv) in ethanol under reflux for 3 hours.

-

Reduction : Treat the imine with sodium borohydride (2 equiv) in methanol at 0°C, then stir at room temperature for 12 hours.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Catalytic Methods for Imidazole Ring Formation

Palladium-Catalyzed Coupling

Palladium-catalyzed multicomponent reactions enable the assembly of imidazole scaffolds from aryl halides, amines, and carbon monoxide.

Example :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Reactants : 4-Methylphenylboronic acid, 1,2-diaminoimidazole, CO gas.

-

Conditions : DMF, 80°C, 12 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Component | One-pot, scalable | Requires acidic conditions | 68–75% |

| Bromoaldehyde | High regioselectivity | Low-temperature sensitivity | 70–81% |

| Reductive Amination | Mild conditions | Moderate yields | 55–60% |

| Palladium-Catalyzed | Functional group tolerance | Costly catalysts | 50–55% |

Analytical Validation

Spectroscopic Characterization

Industrial-Scale Considerations

Patented methods emphasize cost-effective steps for bulk synthesis:

Emerging Strategies

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-1H-imidazole-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. In contrast, bromine (in the bromophenyl derivative) withdraws electrons, altering reactivity and binding affinity .

- Molecular Weight and Solubility : Bromine substitution increases molecular weight significantly (e.g., 253.10 vs. 188.23), which may reduce aqueous solubility but enhance binding to hydrophobic pockets in proteins .

Structural Validation and Crystallography

Accurate structural characterization is critical for comparing these compounds:

- SHELX Software : Used for refining crystal structures, ensuring geometric accuracy .

- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and packing .

For example, 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate was structurally validated via single-crystal X-ray diffraction, confirming the imidazole core and substituent orientations .

Biological Activity

Overview

4-(4-Methylphenyl)-1H-imidazole-1,2-diamine is an organic compound classified as an imidazole derivative. Its structure features an imidazole ring substituted with a 4-methylphenyl group and two amino groups at the 1 and 2 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The chemical formula for this compound is with a molecular weight of approximately 188.23 g/mol. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, thus exhibiting potential antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics . The mechanism involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations significantly lower than those required for conventional antibiotics.

- Anticancer Research : In vitro studies showed that this compound could induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar imidazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylphenylimidazole | Lacks amino groups | Limited antimicrobial activity |

| 1H-Imidazole-1,2-diamine | Lacks the 4-methylphenyl group | Moderate anticancer activity |

| 4-(3-Chlorophenyl)-1H-imidazole-1,2-diamine | Contains chlorine substituent | Enhanced antifungal properties |

This table illustrates how the presence of both the 4-methylphenyl group and amino groups in this compound contributes to its unique biological profile compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylphenyl)-1H-imidazole-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step imidazole ring formation, leveraging protocols similar to substituted imidazole derivatives (e.g., condensation of aldehydes, amines, and ammonia equivalents). Key parameters include temperature control (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acetic acid for cyclization). Optimization involves statistical experimental design (e.g., factorial design) to minimize trials while evaluating variables like stoichiometry, pH, and reaction time .

- Example Table :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature (°C) | 60–140 | 110 |

| Solvent | Ethanol, DMF, THF | Ethanol |

| Catalyst Loading | 5–20 mol% | 15 mol% |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the imidazole ring and methylphenyl group. For example, aromatic protons appear at δ 7.2–7.8 ppm, while NH signals are observed at δ 4.5–5.5 ppm (DMSO-d) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 215.12) and fragmentation patterns.

- HPLC-PDA : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reactivity and optimize synthesis pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction energetics (e.g., Gibbs free energy barriers for cyclization steps). Software like Gaussian or ORCA enables prediction of regioselectivity and side reactions .

- Machine Learning (ML) : Train ML models on existing imidazole synthesis datasets to predict optimal solvents/catalysts. For example, random forest algorithms can correlate reaction yields with descriptors like dielectric constant and HOMO-LUMO gaps .

- Example Workflow :

Generate reaction coordinates via DFT.

Validate with experimental kinetic data.

Iterate simulations to refine conditions (e.g., reducing energy barriers by 10–15%) .

Q. How can factorial design be applied to optimize multi-variable reaction parameters for scaled-up synthesis?

- Methodological Answer : Implement a 2 factorial design to assess interactions between variables (e.g., temperature, catalyst loading, and solvent ratio). For instance:

- Factors : Temperature (X), Catalyst (X), Time (X).

- Response : Yield (%) and purity (%).

- Analysis : Use ANOVA to identify significant factors (e.g., X and X interaction explains 70% variance). Pareto charts prioritize adjustments (e.g., increasing temperature from 100°C to 115°C improves yield by 12%) .

Q. How to resolve contradictions in experimental data from different characterization methods (e.g., NMR vs. XRD)?

- Methodological Answer :

- Cross-Validation : Compare XRD crystal structures with NMR-derived conformers. If discrepancies arise (e.g., unexpected tautomerism), use variable-temperature NMR to probe dynamic equilibria .

- Ab Initio Molecular Dynamics (AIMD) : Simulate solvent effects on molecular conformation to reconcile static (XRD) and solution-phase (NMR) data .

- Case Study : A 2023 study resolved conflicting NH group orientations by correlating DFT-simulated NMR shifts with experimental data at 298K and 77K .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.